molecular formula C14H10F2O2 B1441829 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid CAS No. 1178482-85-3

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B1441829
CAS No.: 1178482-85-3
M. Wt: 248.22 g/mol
InChI Key: UZZPIRDMOWFESJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid (CAS 1178482-85-3) is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . As a biphenyl derivative featuring multiple fluorine atoms, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Fluorinated aromatic compounds, such as this one, are of significant interest in pharmaceutical research and development. The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical properties, metabolic stability, and biological activity, often leading to enhanced bioavailability and efficacy in potential therapeutic applications . While specific biological data for this compound may be limited, its structural features align with those commonly used in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the carboxylic acid functional group provides a versatile handle for further chemical modification, enabling its use as a key intermediate in the synthesis of more complex molecules. Researchers may explore its potential in areas such as molecular docking studies and the creation of crystalline salts or co-crystals to optimize material properties for specific applications . This product is intended for research purposes in laboratory settings only. It is not intended for use in humans, animals, or as a direct therapeutic or diagnostic agent. Handle with care in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-10(15)3-4-11(8)9-2-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPIRDMOWFESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716820
Record name 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178482-85-3
Record name 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid (CAS Number: 1178482-85-3) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features two fluorine atoms and a carboxylic acid functional group, which may enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H10F2O2
  • Molecular Weight : 248.23 g/mol
  • Structure : The compound consists of a benzoic acid core substituted with fluorine and methyl groups, which influence its biological activity and reactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The presence of fluorine atoms may enhance binding affinity to enzymes, potentially inhibiting their activity. This interaction can modulate metabolic pathways, leading to therapeutic effects.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biomolecules, facilitating interactions that influence cellular processes.

Biological Activities

Recent studies have explored the biological activities of this compound, focusing on its potential therapeutic effects:

  • Anti-inflammatory Properties : Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
  • Antimicrobial Effects : Some derivatives have shown antimicrobial activity, indicating potential use in developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Study on Fluorinated Benzoic Acids : A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated benzoic acids exhibit significant inhibition of certain cancer cell lines, with IC50 values indicating potent activity at low concentrations.
  • Inflammation Model : In an animal model of inflammation, a related compound was shown to reduce edema and inflammatory markers significantly, highlighting the therapeutic potential of these types of benzoic acids in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name CAS Number Substituent Position/Type Molecular Weight Key Features/Applications
2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid 1178482-85-3 5-(4-fluoro-2-methylphenyl), 2-F 278.24* Potential intermediate in drug synthesis
2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid 1178942-44-3 4-(4-fluoro-2-methylphenyl), 2-F 278.24* Structural isomer; altered steric/electronic effects
2-Fluoro-5-(trifluoromethyl)benzoic acid 115029-23-7 5-(CF₃), 2-F 207.10 High lipophilicity; used in organic synthesis
2-Fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid 950108-08-4 5-sulfamoyl (4-fluoro-substituted) 313.28 Enhanced solubility; potential enzyme inhibitor
4-Amino-2-fluoro-5-methoxybenzoic acid 1001346-91-3 4-NH₂, 5-OCH₃, 2-F 199.16 Hydrogen-bonding capacity; medicinal chemistry applications

*Calculated molecular weight based on formula C₁₄H₁₁F₂O₂.

Key Observations:
  • Trifluoromethyl vs. Aryl Groups : The trifluoromethyl group in CAS 115029-23-7 increases lipophilicity (logP ~2.5) compared to the aryl-substituted target compound, making it more suitable for membrane penetration in drug design .
  • Functional Group Diversity: Sulfamoyl (CAS 950108-08-4) and amino-methoxy (CAS 1001346-91-3) derivatives introduce hydrogen-bonding motifs, enhancing solubility and target engagement in enzyme inhibition .

Preparation Methods

Friedel-Crafts Acylation Route for 4-Fluoro-2-methylbenzoic Acid

  • Step 1 : Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis (e.g., anhydrous aluminum trichloride) in solvents such as 1,2-dichloroethane at temperatures between -20 to 50 °C (preferably -5 to 10 °C).
  • Step 2 : Alkaline hydrolysis of the resulting ketone isomers using sodium hydroxide to yield a mixture of 4-fluoro-2-methylbenzoic acid and its positional isomer.
  • Step 3 : Recrystallization from solvents like toluene or ethyl acetate to separate and purify 4-fluoro-2-methylbenzoic acid.

Advantages :

  • Uses readily available and inexpensive raw materials.
  • Mild reaction conditions suitable for scale-up.
  • Avoids harsh lithiation or Grignard conditions.

Limitations :

  • Requires separation of isomeric products.
  • Moderate yields depending on purification efficiency.

Multi-Step Synthesis via Phosphate and Bromobenzaldehyde Intermediates

  • Step 1 : Preparation of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl) phosphate by reacting o-carboxybenzaldehyde with dimethyl phosphite in the presence of triethylamine and methanesulfonic acid.
  • Step 2 : Coupling of the phosphate intermediate with 3-bromo-4-fluorobenzaldehyde in dichloromethane at low temperatures to form 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene) bromobenzene.
  • Step 3 : Carbonylation of the bromobenzene derivative under Pd-catalyzed conditions with carbon monoxide to yield the corresponding methyl benzoate.
  • Step 4 : Hydrazine hydrate treatment followed by base hydrolysis and acidification to obtain the final 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid after recrystallization.

Advantages :

  • High overall yield with mild reaction conditions.
  • Intermediates are easily purified.
  • Suitable for industrial production with controlled reaction steps.

Limitations :

  • Requires handling of palladium catalysts and carbon monoxide.
  • Multi-step process with intermediate isolations.

Nucleophilic Fluorination of Iodine(III) Precursors

  • Utilizes 1-arylbenziodoxolones as fluorination precursors.
  • Nucleophilic substitution with fluoride ion introduces fluorine at the 2-position of benzoic acid derivatives.
  • The method is rapid and suitable for radiolabeled fluorine-18 synthesis but can be adapted for stable fluorine isotopes.
  • Solvent and substituent effects influence yields strongly; 5-nitro-substituted benziodoxolones provide high yields (~89%).

Advantages :

  • Single-step fluorination with high regioselectivity.
  • Mild reaction conditions.
  • Potential for radiolabeling applications.

Limitations :

  • Requires preparation of specialized iodine(III) precursors.
  • Less common in large-scale industrial synthesis.

Comparative Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Industrial Suitability
Friedel-Crafts Acylation + Hydrolysis m-Fluorotoluene, trichloroacetyl chloride, AlCl3 catalyst, NaOH hydrolysis Low cost, mild conditions Isomer separation needed High
Multi-step via Phosphate & Pd Carbonylation o-Carboxybenzaldehyde, 3-bromo-4-fluorobenzaldehyde, Pd(dppf)Cl2, CO High yield, mild conditions, easy purification Multi-step, catalyst and CO handling Moderate to High
Nucleophilic Fluorination of Benziodoxolones 1-Arylbenziodoxolones, fluoride ion High regioselectivity, fast reaction Specialized precursors, less scale-up data Low to Moderate

Detailed Research Findings and Notes

  • The Friedel-Crafts acylation approach is well-documented as a cost-effective and scalable route to fluorinated methylbenzoic acids, with careful control of reaction temperature and catalyst choice critical to optimizing yield and selectivity.
  • The Pd-catalyzed carbonylation route offers a sophisticated approach to complex substituted benzoic acids, allowing introduction of the benzoic acid functionality via methyl ester intermediates and hydrazine-mediated transformations.
  • Nucleophilic fluorination using iodine(III) compounds is a promising method for rapid fluorination, especially relevant for radiochemical synthesis, but requires further adaptation for large-scale stable isotope production.
  • Purification steps often involve recrystallization from solvents such as toluene, ethyl acetate, or methyl tert-butyl ether to isolate the target acid in high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, and what key reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts (e.g., Pd(PPh₃)₄) to link aromatic fragments. Key steps include:

  • Substrate Preparation : Start with a fluorinated boronic acid derivative and a halogenated benzoic acid precursor.
  • Coupling Conditions : Conduct reactions under inert atmosphere (N₂/Ar) at 80–100°C in a mixture of THF/H₂O with Na₂CO₃ as a base .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity .
    • Optimization Tips : Monitor reaction progress via TLC; excess boronic acid (1.2–1.5 eq) improves yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : ¹⁹F NMR (to confirm fluorination sites) and ¹H NMR (for aromatic proton integration) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₄H₁₁F₂O₂, theoretical 264.07 g/mol) .
    • Crystallography : Single-crystal X-ray diffraction (if crystallizable) for absolute configuration validation .

Q. What functional groups are critical for its reactivity in further derivatization?

  • Key Groups :

  • Carboxylic Acid (-COOH) : Enables salt formation (e.g., sodium salts for solubility) or amide coupling via EDC/HOBt activation .
  • Fluorine Substituents : Enhance metabolic stability and influence electronic properties (σ-para effect) in drug design .
  • Aromatic Methyl Group : Provides steric hindrance, affecting regioselectivity in electrophilic substitutions .

Advanced Research Questions

Q. How do substituent variations on the benzoic acid core influence biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog Synthesis : Replace the 4-fluoro-2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .
  • Biological Testing : Screen analogs for enzyme inhibition (e.g., COX-2) using fluorescence-based assays; compare IC₅₀ values .
    • Findings : Electron-withdrawing groups enhance target affinity but may reduce solubility. The methyl group improves membrane permeability .

Q. What strategies mitigate instability during storage of fluorinated benzoic acids?

  • Stability Challenges : Hydrolysis of -COOH in humid conditions; photodegradation of aromatic fluorides.
  • Solutions :

  • Storage : Under nitrogen at -20°C in amber vials; lyophilization for long-term stability .
  • Buffering : Use pH 7.4 phosphate buffer for aqueous solutions to prevent decarboxylation .

Q. How can computational models predict interactions between this compound and biological targets (e.g., enzymes)?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina with target crystal structures (e.g., PDB ID 1XYZ) to simulate binding poses .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data .
    • Validation : Compare predictions with experimental SPR (surface plasmon resonance) binding assays .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Some protocols report 60–70% yields (using PdCl₂(dppf)) vs. 85% with Pd(PPh₃)₄ . Resolution: Optimize catalyst loading (5 mol%) and degas solvents thoroughly.
  • Biological Activity Discrepancies : Conflicting IC₅₀ values in enzyme assays may arise from impurity levels. Always verify purity via HPLC before testing .

Safety and Compliance

  • Handling : Wear PPE (gloves, goggles) due to irritant properties (H315/H319). Use fume hoods for reactions involving volatile solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
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2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid

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